MetAP1a Inhibition Potential: Target Compound vs. Des‑Aryl Analog
The core 2,4‑dichlorobenzylsulfanyl pharmacophore is present in the des‑aryl analog 5‑[(2,4‑dichlorobenzyl)sulfanyl]‑4H‑1,2,4‑triazol‑3‑amine, which inhibits recombinant MetAP1a with an IC₅₀ of 0.205 µM (range 0.20–0.25 µM) [1]. The target compound retains this pharmacophore while adding a 5‑(4‑methoxyphenyl) group that can occupy a lipophilic sub‑pocket, potentially enhancing potency through additional van der Waals and π‑stacking interactions. In contrast, the structurally distinct but pharmacophore‑sharing analog 3‑((2‑fluorobenzyl)thio)‑5‑(4‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 573932‑68‑0) has not been tested in the same assay, preventing a direct head‑to‑head comparison [2].
| Evidence Dimension | MetAP1a inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured in the MetAP1a assay; predicted to retain nanomolar potency based on pharmacophore conservation. |
| Comparator Or Baseline | 5-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine: IC₅₀ = 0.205 µM (recombinant MetAP1a, pH 7.5, 37 °C, Ni²⁺) [1]. |
| Quantified Difference | Comparator IC₅₀ = 0.205 µM; target compound IC₅₀ predicted to be ≤0.5 µM based on SAR of substituent effects. |
| Conditions | BRENDA database: recombinant MetAP1a from Mycobacterium tuberculosis, presence of divalent metal ions, pH 7.5, 37 °C [1]. |
Why This Matters
Procurement of any 4‑amino‑triazole lacking the 2,4‑dichlorobenzylsulfanyl motif will forfeit the MetAP inhibitory activity observed in the comparator; the target compound offers the most complete pharmacophore for structure‑activity campaigns targeting methionine aminopeptidases.
- [1] BRENDA Enzyme Database, IC₅₀ entry for 5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine against MetAP1a (EC 3.4.11.18): IC₅₀ = 0.205 µM, Reference ID 707703. View Source
- [2] PubChem Compound Summary for 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 573932-68-0). View Source
